(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate
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Overview
Description
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazolium ring, an aminoethyl group, and a long heptadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction. The reaction conditions include the use of a copper catalyst, specific temperature control, and the presence of α-amino ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolium compounds.
Scientific Research Applications
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of (Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(S^C)-cyclometallated gold (III) complex: This compound has similar cationic properties and is used in antimicrobial applications.
(-)-carvone: A natural compound with bioactive properties, used as a sustainable alternative to chemical herbicides.
Amoxicillin Related Compound E: A pharmaceutical secondary standard with similar structural features.
Uniqueness
(Z)-1-(2-Aminoethyl)-3-ethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium ethyl sulphate is unique due to its specific combination of functional groups and its potential applications across various fields. Its long heptadecyl chain and imidazolium ring structure provide distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
93783-39-2 |
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Molecular Formula |
C26H55N3O4S |
Molecular Weight |
505.8 g/mol |
IUPAC Name |
2-(3-ethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium-1-yl)ethanamine;ethyl sulfate |
InChI |
InChI=1S/C24H50N3.C2H6O4S/c1-4-7-9-11-12-14-16-18-23(17-15-13-10-8-5-2)24-26(6-3)21-22-27(24)20-19-25;1-2-6-7(3,4)5/h23H,4-22,25H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
VHZXDYXKUBCPOE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CCN.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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